molecular formula C7H6N2O B1594993 3-(Cyanomethyl)pyridin-1-ium-1-olate CAS No. 6635-88-7

3-(Cyanomethyl)pyridin-1-ium-1-olate

Cat. No. B1594993
CAS RN: 6635-88-7
M. Wt: 134.14 g/mol
InChI Key: OGPFILFOKYMAKO-UHFFFAOYSA-N
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Patent
US06136821

Procedure details

To a stirred suspension of 3-cyanomethylpyridine-N-oxide (30 g, 0.22 mol; for synthesis see Shigenobu Okuda, Michael M. Robison, J. Am. Chem. Soc. 81, 740 (1959)) in dichloromethane (200 ml) is added trimethylsilanecarbonitrile (26 g, 0.26 mol). To this suspension is added dimethylcarbamyl chloride (28 g, 0.26 mol). The mixture is stirred for 45 h. The solvent is removed and the residue dissolved in ethyl acetate. The solution is washed with 1 N NaOH and water and concentrated in vacuo. The product is purified by flash column chromatography on silica gel (15:2 toluene/acetone) affording the title compound. Mass M+H 144.1. Melting point 62-63° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:5]=[N+:6]([O-])[CH:7]=[CH:8][CH:9]=1)#[N:2].C[Si](C)(C)[C:13]#[N:14].CN(C)C(Cl)=O>ClCCl>[C:13]([C:5]1[C:4]([CH2:3][C:1]#[N:2])=[CH:9][CH:8]=[CH:7][N:6]=1)#[N:14]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)CC=1C=[N+](C=CC1)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C[Si](C#N)(C)C
Step Three
Name
Quantity
28 g
Type
reactant
Smiles
CN(C(=O)Cl)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 45 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
The solution is washed with 1 N NaOH and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product is purified by flash column chromatography on silica gel (15:2 toluene/acetone)

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
C(#N)C1=NC=CC=C1CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.